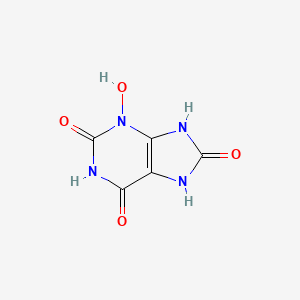
3-Hydroxyuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyuric acid is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of uric acid, featuring a hydroxyl group at the third position of the purine ring structure. This modification imparts distinct chemical and biological characteristics to the molecule, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyuric acid typically involves the hydroxylation of uric acid. One common method is the use of hydroxylating agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the third position.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through metabolic pathways. These methods are advantageous due to their efficiency and sustainability compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
3-Hydroxyuric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-ketouric acid, while reduction can produce 3,4-dihydroxyuric acid.
科学的研究の応用
3-Hydroxyuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as gout and hyperuricemia.
Industry: It is used in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3-Hydroxyuric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition can lead to reduced levels of uric acid in the body, making it a potential therapeutic agent for conditions like gout. Additionally, this compound may interact with other enzymes and receptors, modulating various biochemical pathways.
類似化合物との比較
Similar Compounds
Uric Acid: The parent compound, which lacks the hydroxyl group at the third position.
Allopurinol: A structural analog used as a medication to reduce uric acid levels.
Xanthine: A precursor in the biosynthesis of uric acid.
Uniqueness
3-Hydroxyuric acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its solubility and alters its interaction with enzymes and receptors compared to similar compounds.
特性
CAS番号 |
22151-75-3 |
|---|---|
分子式 |
C5H4N4O4 |
分子量 |
184.11 g/mol |
IUPAC名 |
3-hydroxy-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O4/c10-3-1-2(7-4(11)6-1)9(13)5(12)8-3/h13H,(H2,6,7,11)(H,8,10,12) |
InChIキー |
ROODMTBJKIFDTG-UHFFFAOYSA-N |
正規SMILES |
C12=C(NC(=O)N1)N(C(=O)NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


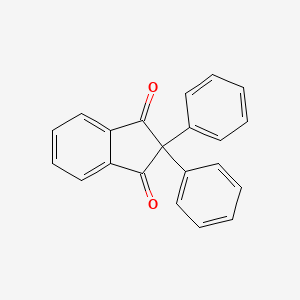

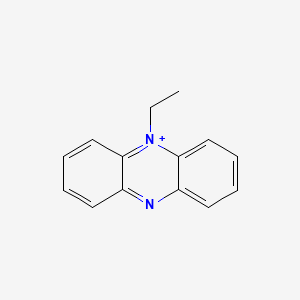






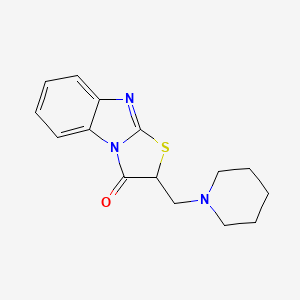


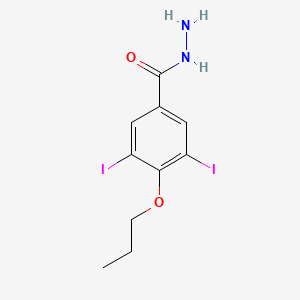
![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
